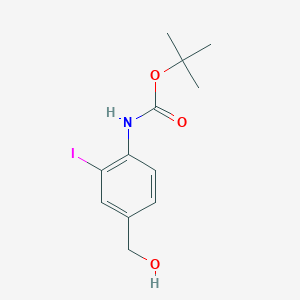
tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their versatility and stability. This particular compound features a tert-butyl group, a hydroxymethyl group, and an iodine atom attached to a phenyl ring, making it a unique and valuable molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(hydroxymethyl)-2-iodophenol and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and efficiency. The industrial methods also focus on minimizing waste and ensuring the safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenyl carbamate.
Substitution: The iodine atom can be substituted with other functional groups, such as a nitro or amino group, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)-2-iodophenyl carbamate or 4-(formyl)-2-iodophenyl carbamate.
Reduction: Formation of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate.
Substitution: Formation of tert-Butyl (4-(hydroxymethyl)-2-nitrophenyl)carbamate or tert-Butyl (4-(hydroxymethyl)-2-aminophenyl)carbamate.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form stable carbamate linkages.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate involves its ability to form stable carbamate linkages with various biological molecules. The molecular targets include enzymes and proteins, where the compound can act as an inhibitor or modifier. The pathways involved often include nucleophilic attack on the carbamate carbon, leading to the formation of covalent bonds with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the hydroxymethyl and iodine substituents.
Benzyl carbamate: Features a benzyl group instead of a tert-butyl group, offering different steric and electronic properties.
Phenyl carbamate: Lacks the tert-butyl and hydroxymethyl groups, making it less versatile in certain reactions.
Uniqueness
tert-Butyl(4-(hydroxymethyl)-2-iodophenyl)carbamate is unique due to the presence of the hydroxymethyl and iodine substituents, which provide additional reactivity and functionality. The tert-butyl group also offers steric protection, making the compound more stable and selective in certain reactions.
Eigenschaften
Molekularformel |
C12H16INO3 |
|---|---|
Molekulargewicht |
349.16 g/mol |
IUPAC-Name |
tert-butyl N-[4-(hydroxymethyl)-2-iodophenyl]carbamate |
InChI |
InChI=1S/C12H16INO3/c1-12(2,3)17-11(16)14-10-5-4-8(7-15)6-9(10)13/h4-6,15H,7H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
TYQZQIKQRNRBKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)CO)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













